molecular formula C4H9NS2 B13589211 2-(Ethylthio)ethanethioamide

2-(Ethylthio)ethanethioamide

Cat. No.: B13589211
M. Wt: 135.3 g/mol
InChI Key: HHIWSYCPKTVLIU-UHFFFAOYSA-N
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Description

2-(Ethylthio)ethanethioamide is an organic compound with the molecular formula C4H9NS2 It is a thioamide derivative, characterized by the presence of both ethylthio and ethanethioamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylthio)ethanethioamide typically involves the reaction of ethylthiol with ethanethioamide under controlled conditions. One common method includes the use of thionyl chloride as a reagent to convert 2-acetamido-2-(ethylthio)acetic acid to its corresponding acid chloride, which is then reacted with ammonia to form the desired thioamide .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Ethylthio)ethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Ethylthio)ethanethioamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethylthio)ethanethioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thioamide group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethylthio)ethanethioamide is unique due to the presence of both ethylthio and ethanethioamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C4H9NS2

Molecular Weight

135.3 g/mol

IUPAC Name

2-ethylsulfanylethanethioamide

InChI

InChI=1S/C4H9NS2/c1-2-7-3-4(5)6/h2-3H2,1H3,(H2,5,6)

InChI Key

HHIWSYCPKTVLIU-UHFFFAOYSA-N

Canonical SMILES

CCSCC(=S)N

Origin of Product

United States

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